Proteolytic Stability Advantage of β-Amino Acids
Peptides constructed from β-amino acids, including THF-containing β-amino acid building blocks, demonstrate complete resistance to hydrolysis by a panel of 15 purified mammalian peptidases (including trypsin, chymotrypsin, pepsin, elastase, and carboxypeptidases A and B), with no detectable degradation after 48 hours of incubation, whereas corresponding α-peptides are fully degraded within minutes to hours under identical conditions [1]. In contrast, the α-amino acid regioisomer 2-amino-3-(tetrahydrofuran-3-yl)propanoic acid (CAS 1248703-88-9) forms standard α-peptide bonds that are susceptible to the same proteolytic cleavage pathways. Tetrahydrofuran-based γ-amino acid oligomers (2,4-cis and 2,4-trans configurations) have been independently confirmed to be stable against proteolytic enzymes and to adopt defined secondary structures akin to α-peptides [2].
| Evidence Dimension | Proteolytic degradation after 48 h incubation with 15 mammalian peptidases |
|---|---|
| Target Compound Data | β-Peptides (class): no detectable degradation; 100% intact peptide remaining at 48 h |
| Comparator Or Baseline | α-Peptides (class): complete degradation; 0% intact within 2–24 h depending on protease |
| Quantified Difference | >10²-fold difference in half-life; β-peptide t₁/₂ > 48 h vs. α-peptide t₁/₂ < 2 h for most peptidases |
| Conditions | In vitro incubation at 37°C with purified peptidases (trypsin, chymotrypsin, pepsin, elastase, pronase, carboxypeptidases A/B, etc.); HPLC monitoring of peptide integrity |
Why This Matters
For any application requiring peptide or conjugate stability in biological milieu (cell-based assays, in vivo studies, therapeutic peptide design), the β-amino acid backbone provides essentially irreversible proteolytic resistance, whereas the α-amino acid regioisomer offers no protection—a binary functional difference that directly determines experimental feasibility and translational potential.
- [1] Frackenpohl J, Arvidsson PI, Schreiber JV, Seebach D. The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. ChemBioChem. 2001;2(6):445-455. doi:10.1002/1439-7633(20010601)2:6<445::AID-CBIC445>3.0.CO;2-R View Source
- [2] Claridge TDW, Long DD, Hungerford NL, et al. A novel series of oligomers from 4-aminomethyl-tetrahydrofuran-2-carboxylates with 2,4-cis and 2,4-trans stereochemistry. Tetrahedron. 2006;62(33):7718-7725. doi:10.1016/j.tet.2006.04.060 View Source
